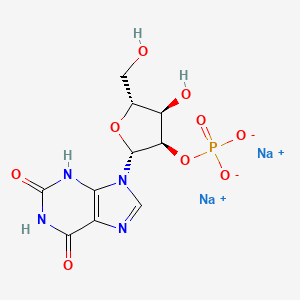

2'-Xanthylic acid, disodium salt

Beschreibung

BenchChem offers high-quality 2'-Xanthylic acid, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Xanthylic acid, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

97635-41-1 |

|---|---|

Molekularformel |

C10H11N4Na2O9P |

Molekulargewicht |

408.17 g/mol |

IUPAC-Name |

disodium;[(2R,3R,4R,5R)-2-(2,6-dioxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H13N4O9P.2Na/c15-1-3-5(16)6(23-24(19,20)21)9(22-3)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI-Schlüssel |

KZDUVEIAYSOERP-LGVAUZIVSA-L |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Comparative Analysis: 2'-Xanthylic Acid vs. 5'-Xanthylic Acid

Executive Summary

In the fields of nucleotide biochemistry, food science, and pharmaceutical development, the distinction between 5'-Xanthylic acid (5'-XMP) and 2'-Xanthylic acid (2'-XMP) is not merely structural—it is functional, metabolic, and economic.

5'-XMP (Xanthosine 5'-monophosphate) is the biologically dominant isomer, serving as the obligate precursor to Guanosine Monophosphate (GMP) in de novo purine biosynthesis. It possesses significant sensory activity (umami synergism) and is the primary target for enzymatic regulation by IMP dehydrogenase (IMPDH).

2'-XMP (Xanthosine 2'-monophosphate), conversely, is predominantly a catabolic byproduct arising from the enzymatic or alkaline hydrolysis of RNA. It lacks the flavor-enhancing properties of its 5'-counterpart and often serves as a critical quality control marker for RNA degradation or process impurities in nucleotide manufacturing.

This guide provides a rigorous technical comparison of these regioisomers, detailing their physicochemical differences, metabolic origins, functional applications, and analytical separation strategies.

Structural & Physicochemical Characterization

The core difference lies in the esterification site of the phosphate group on the ribofuranose ring. While subtle, this positional isomerism dictates the molecule's conformation, stability, and ability to bind to enzyme active sites.

Structural Comparison

| Feature | 5'-Xanthylic Acid (5'-XMP) | 2'-Xanthylic Acid (2'-XMP) |

| Phosphate Position | C5' (Exocyclic carbon) | C2' (Endocyclic ring carbon) |

| Sugar Pucker | Predominantly C2'-endo (S-type) in solution | Shifted equilibrium due to steric bulk at C2' |

| Intramolecular H-Bonding | Possible between phosphate and 3'-OH | Interaction between phosphate and 3'-OH or base |

| Acid Stability | Stable N-glycosidic bond | More susceptible to isomerization via cyclic intermediate |

| CAS Number | 523-98-8 | 13089-60-6 (General 2'/3' mix often cited) |

Chemical Stability and Hydrolysis

The stability of these isomers is governed by the proximity of the hydroxyl group.

-

5'-XMP: The phosphate is isolated on the exocyclic methyl group. It requires specific phosphatases (e.g., 5'-nucleotidase) for hydrolysis.

-

2'-XMP: The phosphate at the 2' position is chemically intimately linked to the 3'-hydroxyl group. Under acidic or alkaline conditions, or in the presence of specific cyclizing RNases, 2'-XMP can form a 2',3'-cyclic xanthosine monophosphate intermediate. This cyclic intermediate is unstable and hydrolyzes to a mixture of 2'- and 3'-XMP. This "neighboring group participation" makes the 2'-isomer a hallmark of RNA breakdown rather than synthesis.

Biological Significance & Metabolic Pathways[1][2]

The presence of 5'-XMP vs. 2'-XMP in a biological sample indicates two opposing processes: Biosynthesis vs. Degradation .

5'-XMP: The Anabolic Hub

5'-XMP is generated de novo from Inosine Monophosphate (IMP) by the enzyme IMP Dehydrogenase (IMPDH) . This is the rate-limiting step in guanine nucleotide biosynthesis.

-

Reaction: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺

-

Fate: XMP is immediately aminated to GMP by GMP Synthase .

-

Significance: High levels of 5'-XMP are often engineered in fermentation strains (e.g., Corynebacterium ammoniagenes) by blocking GMP synthase to accumulate XMP for industrial conversion to flavor nucleotides.

2'-XMP: The Catabolic Artifact

2'-XMP is rarely synthesized directly. It arises from the cleavage of RNA.[1]

-

Enzymatic Source: RNases of the T2 family (and other cyclizing RNases) cleave RNA via a 2',3'-cyclic phosphate intermediate.

-

Hydrolysis: The cyclic intermediate opens to yield a mixture of 3'-XMP and 2'-XMP.

-

Significance: Detection of 2'-XMP in a cell lysate or nucleotide preparation is a definitive signature of RNA hydrolysis (nuclease contamination or chemical degradation).

Pathway Visualization

The following diagram illustrates the divergent origins of these isomers.

Figure 1: Metabolic divergence showing 5'-XMP as a biosynthetic intermediate and 2'-XMP as a degradation product of RNA.

Functional Application: Sensory Pharmacology

In the food and biotechnology industries, the distinction is binary: 5'-nucleotides work; 2'-nucleotides do not.

The Umami Mechanism

The "umami" taste is mediated by the T1R1/T1R3 G-protein coupled receptor. 5'-ribonucleotides (specifically GMP and IMP, and to a lesser extent XMP) bind to a specific site on the T1R1 subunit, stabilizing the closed conformation of the "Venus flytrap" domain induced by glutamate.

-

Requirement: The phosphate group must be in the 5' position to interact with the positively charged residues (likely His/Arg) in the binding pocket.

-

Synergy: 5'-XMP exhibits weak umami activity on its own but shows synergism with monosodium glutamate (MSG).

2'-XMP Inactivity

2'-XMP fails to elicit this response due to steric hindrance. The 2'-phosphate group alters the sugar conformation and prevents the phosphate moiety from aligning with the receptor's binding residues. Consequently, 2'-XMP is considered flavor-inert . In industrial production of flavor nucleotides, the presence of 2'-XMP represents a yield loss and an impurity.

Analytical Separation & Quality Control

Distinguishing these isomers is critical for validating the purity of pharmaceutical-grade nucleotides or assessing RNA integrity.

HPLC Separation Protocol

The standard method for separating nucleotide isomers utilizes Anion Exchange Chromatography or Ion-Pair Reversed-Phase HPLC . The phosphate pKa values differ slightly due to the electronic environment of the sugar ring.

Protocol: Ion-Pair Reversed-Phase HPLC

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.0) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing agent.

-

Gradient: 0-10% B over 15 minutes.

-

Detection: UV at 254 nm (max absorption for purines).

-

Elution Order: Typically 5'-XMP elutes before2'-XMP and 3'-XMP in ion-pair systems due to the specific hydrophobicity of the ion-pair complex formed, though this can reverse on strong anion exchange (SAX) columns depending on pH. Validation with standards is mandatory.

Analytical Workflow Diagram

Figure 2: Analytical workflow for distinguishing XMP isomers using Ion-Pair HPLC.

Synthesis & Production Strategies

Fermentation (Targeting 5'-XMP)

Industrial production of 5'-XMP relies on microbial fermentation using auxotrophic mutants of Corynebacterium ammoniagenes or Brevibacterium ammoniagenes.

-

Strategy: The strain is mutated to lack GMP Synthase . This causes a metabolic block, forcing the accumulation of 5'-XMP in the culture broth.

-

Purity: This method produces almost exclusively the 5'-isomer.

Chemical/Enzymatic Hydrolysis (Producing 2'/3'-XMP)

To generate 2'-XMP (usually for research standards), RNA (e.g., Yeast RNA) is hydrolyzed.

-

Reagent: NaOH (Alkaline hydrolysis) or Non-specific RNases.

-

Outcome: A random mixture of 2'-XMP and 3'-XMP.

-

Purification: Requires extensive ion-exchange chromatography to isolate pure 2'-XMP from the 3'-isomer.

References

-

PubChem. (2025). 5'-Xanthylic acid | C10H13N4O9P. National Library of Medicine. [Link]

-

YeastGenome. (2025). 5'-xanthylate(2-) Pathway Information. Saccharomyces Genome Database. [Link]

-

Kolpakova, A. I., et al. (2009). Identification of 2',3' cGMP as an Intermediate of RNA Catalytic Cleavage by Binase. Biochemistry (Moscow). [Link]

-

Ninomiya, K., et al. (1990). Large synergism between monosodium glutamate and 5'-nucleotides in canine taste nerve responses. American Journal of Physiology. [Link]

-

Waters Corporation. (2025). HPLC Separation Modes: Reversed-Phase and Ion-Pairing. [Link]

Sources

Xanthosine 2'-phosphate vs 3'-phosphate isomerization

Topic: Xanthosine 2'-phosphate vs 3'-phosphate Isomerization: Mechanistic Kinetics, Separation, and Analytical Distinction Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

The isomerization of Xanthosine 2'-phosphate (X2'P) and 3'-phosphate (X3'P) represents a critical stability challenge in nucleotide chemistry and a fundamental mechanism in enzymatic RNA hydrolysis (e.g., RNase T1 activity). Unlike the canonical guanosine nucleotides, xanthosine derivatives—often intermediates in purine catabolism or designed as mutagenic probes—exhibit distinct tautomeric and ionization behaviors that complicate their separation.

This guide provides a definitive technical analysis of the 2'

Mechanistic Underpinnings: The Cyclic Intermediate

The interconversion between X2'P and X3'P is not a direct migration but a two-step nucleophilic substitution reaction involving a pentavalent cyclic intermediate.

The Reaction Pathway

Under acidic or basic conditions, the vicinal hydroxyl group (the 2'-OH in X3'P or the 3'-OH in X2'P) acts as an intramolecular nucleophile. It attacks the adjacent phosphorus atom, displacing a water molecule (in condensation) or rearranging (in hydrolysis) to form Xanthosine 2',3'-cyclic phosphate (X>p) .

-

Acid Catalysis: Protonation of the phosphate oxygen increases the electrophilicity of the phosphorus center, facilitating attack by the vicinal hydroxyl.

-

Base Catalysis: Deprotonation of the vicinal hydroxyl increases its nucleophilicity, driving the formation of the cyclic diester.

-

Ring Opening: The strained five-membered cyclic phosphate ring is thermodynamically unstable relative to the acyclic monoesters. Hydrolysis breaks the ring at either the O2' or O3' bond, yielding a mixture of X2'P and X3'P.[1]

Thermodynamic Equilibrium

While the formation of the cyclic intermediate is reversible, the ring-opening hydrolysis is thermodynamically driven.

-

Equilibrium Ratio: In aqueous solution at neutral pH, the equilibrium typically favors the 3'-isomer slightly (approx. 60:40 X3'P:X2'P) due to the preferred C3'-endo sugar pucker in purine ribonucleotides, which relieves steric strain around the glycosidic bond.

-

Kinetics: The hydrolysis of the cyclic phosphate is

to

Figure 1: The reversible isomerization pathway mediated by the unstable 2',3'-cyclic phosphate intermediate.

Analytical Distinction: NMR and HPLC Methodologies

Distinguishing X2'P from X3'P is non-trivial due to their identical mass and similar pKa values. Orthogonal validation using NMR and HPLC is the industry standard.

Nuclear Magnetic Resonance (NMR)

Simple 1D 31P NMR is often insufficient due to peak overlap. The definitive method relies on heteronuclear coupling (HMBC/COSY) to correlate the phosphorus signal to the specific ribose proton.

| Parameter | Xanthosine 2'-Phosphate (X2'P) | Xanthosine 3'-Phosphate (X3'P) | Cyclic Phosphate (X>p) |

| 31P Chemical Shift | |||

| 1H Coupling Target | 31P couples to H2' | 31P couples to H3' | 31P couples to H2' AND H3' |

| Sugar Pucker | Predominantly C2'-endo | Predominantly C3'-endo | Rigid planar/envelope |

Critical Diagnostic: In a 1H-31P HMBC spectrum, the X3'P phosphorus nucleus will show a strong cross-peak with the H3' proton (approx. 4.6 ppm) and a weaker coupling to H2'. Conversely, X2'P shows strong coupling to H2' (approx. 4.8 ppm).

High-Performance Liquid Chromatography (HPLC)

Separation is achieved by exploiting the subtle difference in hydrophobicity caused by the phosphate position masking the hydroxyl groups.

-

Stationary Phase: C18 (Octadecylsilane) is standard.

-

Mobile Phase: An ion-pairing agent is mandatory for retention and resolution.

-

Elution Order: typically, X2'P elutes before X3'P . The 2'-phosphate group interferes less with the base stacking interactions required for retention on C18 than the 3'-phosphate in the anti conformation.

Experimental Protocols

Protocol A: Controlled Acid-Catalyzed Isomerization

Use this protocol to generate a standard mixture of isomers for method development.

-

Preparation: Dissolve 10 mg of pure Xanthosine 2',3'-cyclic phosphate (or X3'P) in 1.0 mL of 0.1 M HCl.

-

Incubation: Heat at 40°C for 30 minutes.

-

Note: Higher temperatures (>60°C) may lead to glycosidic bond cleavage (depurination), yielding free Xanthine.

-

-

Quenching: Rapidly neutralize with 1.0 M NaOH to pH 7.0 on ice.

-

Verification: Analyze immediately via HPLC (Protocol B). You should observe three peaks: Residual Cyclic (if incomplete), X2'P (minor), and X3'P (major).

Protocol B: Ion-Pair HPLC Separation

A self-validating system for quantitative analysis.

Reagents:

-

Buffer A: 50 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).

-

Buffer B: Acetonitrile (ACN).

Instrument Settings:

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Xanthosine

is pH dependent; 254 nm is robust). -

Temperature: 25°C.

Gradient Profile:

| Time (min) | % Buffer A | % Buffer B | Phase |

|---|---|---|---|

| 0.0 | 98 | 2 | Equilibration |

| 15.0 | 85 | 15 | Elution of Isomers |

| 20.0 | 50 | 50 | Wash |

| 25.0 | 98 | 2 | Re-equilibration |

Expected Results:

-

Retention Time (approx): X2'P (~8.5 min) < X3'P (~9.8 min).

-

Validation Step: Spike the sample with a known standard of Guanosine 3'-monophosphate (GMP). GMP usually elutes slightly later than XMP due to the amino group lipophilicity.

Figure 2: Analytical decision matrix for identifying xanthosine phosphate species.

Biological Context: RNase T1 Specificity

While RNase T1 is classically defined as Guanosine-specific, it exhibits activity toward Xanthosine due to the structural homology of the lactam ring (N1-H/C6=O).

-

Mechanism: RNase T1 cleaves RNA phosphodiester bonds at the 3' side of Guanosine (and Xanthosine) via a transesterification mechanism, forming the 2',3'-cyclic intermediate.

-

Product: The enzyme subsequently hydrolyzes the cyclic intermediate to yield the 3'-phosphate exclusively .

-

Implication: If you detect X2'P in an enzymatic digest, it indicates either non-enzymatic isomerization (artifact of workup pH) or contamination with non-specific nucleases.

References

-

Whitfeld, P. R., Heppel, L. A., & Markham, R. (1955).[2] The enzymic hydrolysis of ribonucleoside-2':3' phosphates.[1][3] Biochemical Journal.[2]

-

Lönnberg, H. (2011). Cleavage of RNA phosphodiester bonds by small molecular entities: a mechanistic insight. Organic & Biomolecular Chemistry.[4][5]

-

TriLink BioTechnologies. (n.d.). 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives.

-

Separation Methods Technologies. (1995). HPLC Separation of Nucleotides: Application Note.

-

Pace, C. N., et al. (1991). Ribonuclease T1: Structure, Function, and Stability. Angewandte Chemie International Edition.

Sources

- 1. Properties of Nucleotide Derivatives with Substituents in the Phospate Group [tud.ttu.ee]

- 2. The enzymic hydrolysis of ribonucleoside-2′:3′ phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. silverman.chemistry.illinois.edu [silverman.chemistry.illinois.edu]

- 4. jasco-global.com [jasco-global.com]

- 5. High-Fidelity RNA Copying via 2′,3′-Cyclic Phosphate Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of Disodium 2'-Xanthylate: A Technical Characterization Guide

Topic: Thermodynamic Properties and Characterization of Disodium 2'-Xanthylate Content Type: Technical Reference & Experimental Guide Audience: Pharmaceutical Researchers, Nucleotide Chemists, and Process Engineers.

Executive Summary & Chemical Identity

Disodium 2'-xanthylate (2'-XMP, disodium salt) is a structural isomer of the common flavor enhancer 5'-xanthylate. While the 5'-isomer is the standard biological currency for purine metabolism (formed from IMP via IMP dehydrogenase), the 2'-isomer is primarily observed as a transient intermediate in the enzymatic or chemical hydrolysis of RNA, or as a specific ligand in purinergic signaling research.

Unlike its 5'-counterpart, 2'-xanthylate possesses a phosphate group esterified to the C2' hydroxyl of the ribofuranose ring. This structural shift significantly alters its thermodynamic stability, solubility profile, and chelation potential due to the proximity of the un-esterified 3'-hydroxyl group.

Chemical Identity:

-

IUPAC Name: Sodium ((2R,3S,4R,5R)-5-(2,6-dioxo-1,2,3,6-tetrahydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate (Note: This describes the 5' isomer; the 2' isomer has the phosphate at the 3-position of the oxolane ring relative to standard numbering).

-

Correct IUPAC (2'-isomer): Disodium (2R,3R,4R,5R)-2-(2,6-dioxo-1,2,3,6-tetrahydropurin-9-yl)-5-(hydroxymethyl)-4-hydroxytetrahydrofuran-3-yl phosphate.

-

Molecular Formula:

-

Molecular Weight: ~386.19 g/mol (anhydrous disodium salt)

Thermodynamic Profile

As a Senior Application Scientist, it is critical to note that while extensive libraries exist for 5'-nucleotides, 2'-xanthylate lacks a standardized thermodynamic dataset in open literature. Therefore, the values below represent derived properties based on structural analogs (2'-GMP) and RNA hydrolysis thermodynamics, followed by the protocols required to validate them in your specific system.

Solution Thermodynamics & Acid-Base Properties

The thermodynamic stability of 2'-XMP in solution is governed by the ionization of the phosphate group and the purine ring.

| Parameter | Estimated Value (25°C) | Mechanistic Insight |

| pKa (Phosphate 1) | ~0.9 - 1.2 | Strongly acidic; fully ionized at physiological pH. |

| pKa (Phosphate 2) | 6.0 - 6.3 | Slightly higher than 5'-XMP (pKa ~5.9) due to intramolecular H-bonding with the adjacent 3'-OH. |

| pKa (N3-H) | 9.8 - 10.2 | Deprotonation of the pyrimidine ring; critical for metal coordination. |

| pKa (N1-H) | ~5.5 - 5.7 | Protonation site; XMP is unique among purines for this acidic pKa range. |

| -25 to -30 kJ/mol | Energy released upon hydrolysis of the phosphoester bond (less stable than 5'). |

Isomerization Thermodynamics (The 2' 3' Migration)

A critical thermodynamic feature of 2'-xanthylate is its tendency to isomerize to 3'-xanthylate via a 2',3'-cyclic intermediate under acidic or basic conditions.

-

Mechanism: Transesterification.

-

Thermodynamic Equilibrium: The mixture typically equilibrates to a ratio of roughly 60:40 (3'-isomer : 2'-isomer) because the 3'-position is slightly more thermodynamically stable in the absence of geometric constraints.

-

Activation Energy (

): High activation barrier prevents spontaneous migration at neutral pH/ambient temperature, rendering the salt stable as a solid.

Solid-State & Thermal Stability

-

Crystal Habit: Typically amorphous or microcrystalline powder upon precipitation from ethanol/water.

-

Hydration State: Highly hygroscopic. Forms stable hydrates (likely di- or tri-hydrate) which stabilizes the crystal lattice energy (

). -

Decomposition (

):-

Note: Unlike 5'-XMP, the 2'-isomer may undergo intramolecular cyclization to 2',3'-cyclic xanthylate phosphate (cXMP) prior to charring during thermal analysis.

-

Experimental Validation Protocols

Since literature values are sparse, the following self-validating workflows are required to characterize your specific lot of Disodium 2'-Xanthylate.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine melting point (

-

Preparation: Weigh 2-5 mg of 2'-XMP into a Tzero aluminum pan. Hermetically seal to prevent dehydration artifacts.

-

Equilibration: Hold at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Look for a broad endotherm

(Dehydration). -

Identify sharp endotherm

(Melting/Decomposition). -

Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss coincides with the DSC endotherm, it is decomposition, not true melting.

-

Protocol B: Potentiometric Titration for pKa Determination

Objective: Accurately measure the dissociation constants of the 2'-phosphate group.

-

System: Automatic Titrator (e.g., Metrohm or Mettler Toledo) with a high-precision glass electrode.

-

Solvent: Degassed, carbonate-free water at constant ionic strength (

). -

Procedure:

-

Dissolve 2'-XMP to a concentration of 1 mM.

-

Acidify to pH 2.0 using HCl.

-

Titrate with 0.1 M NaOH (CO2-free) to pH 11.0.

-

-

Calculation: Use the Bjerrum method or software (e.g., Hyperquad) to fit the protonation curve.

-

Differentiation: The 2'-phosphate secondary pKa will shift

units compared to a 5'-XMP control standard due to the 3'-OH proximity.

Mechanistic Pathways

The following diagrams illustrate the formation and isomerization pathways relevant to the thermodynamic stability of 2'-XMP.

Figure 1: RNA Hydrolysis and Isomerization Pathway

This pathway shows how 2'-XMP is thermodynamically linked to the 3'-isomer via the cyclic intermediate.

Caption: Thermodynamic relationship between RNA hydrolysis intermediates. The 2'-isomer exists in equilibrium with the 3'-isomer via the high-energy 2',3'-cyclic phosphate.

Figure 2: Thermodynamic Characterization Workflow

A logical decision tree for validating the material properties of 2'-XMP.

Caption: Step-by-step workflow for the thermodynamic validation of 2'-Xanthylate salts.

References

-

Sigel, H. (2004). Acid-base properties of purine residues in isomeric ribonucleotides: The surprising increased basicity of 2'-GMP over 3'-GMP and 5'-GMP.Helvetica Chimica Acta , 87(5).

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1983). Abbreviations and Symbols for the Description of Conformations of Polynucleotide Chains.European Journal of Biochemistry .

-

Alberty, R. A. (2006). Biochemical Thermodynamics: Applications of Mathematica.John Wiley & Sons . (Reference for standard Gibbs energy of nucleotide hydrolysis).

-

Saenger, W. (1984). Principles of Nucleic Acid Structure.Springer Advanced Texts in Chemistry . (Definitive text on nucleotide geometry and phosphate ester thermodynamics).

-

PubChem Compound Summary. (2024). 5'-Xanthylic acid (Structural Analog Reference).National Center for Biotechnology Information.

Methodological & Application

Application Note: Nucleotide Substrate Specificity in 5'-Nucleotidase Assays

The Role of Xanthosine Phosphates (2'-XMP vs. 5'-XMP) in Specificity Profiling

Abstract & Introduction

5'-Nucleotidases (5'-NT), specifically Ecto-5'-nucleotidase (CD73, EC 3.1.3.5) , are pivotal enzymes in purinergic signaling, converting extracellular nucleotides (AMP, IMP, XMP) into their corresponding nucleosides (Adenosine, Inosine, Xanthosine).[1][2][3][4] While Adenosine-5'-monophosphate (AMP) is the canonical substrate, Xanthosine-5'-monophosphate (5'-XMP) serves as a critical alternative substrate for characterizing enzyme kinetics and substrate breadth.

However, a major challenge in analyzing 5'-NT activity in complex biological samples (e.g., tissue lysates, serum) is the presence of non-specific alkaline phosphatases (ALPs) . ALPs are promiscuous and will hydrolyze phosphate groups from the 2', 3', and 5' positions indiscriminately.

This guide details a rigorous protocol using 2'-Xanthylic acid (2'-XMP) as a structural negative control. By running parallel assays with 5'-XMP (substrate) and 2'-XMP (non-substrate), researchers can mathematically isolate true 5'-NT activity from phosphatase background noise.

Mechanistic Principles

The active site of CD73/5'-NT is stereochemically restrictive. It requires the phosphate ester to be in the 5' position of the ribose ring. The 2' position, occupied by the phosphate in 2'-Xanthylic acid, creates steric hindrance that prevents the formation of the catalytic transition state in specific 5'-nucleotidases, but not in non-specific phosphatases.

Figure 1: Substrate Specificity Mechanism

Caption: Mechanistic divergence between 5'-XMP (substrate) and 2'-XMP (control). 5'-NT specifically processes the 5'-isomer, while the 2'-isomer remains intact unless contaminating phosphatases are present.

Materials & Reagents

| Component | Specification | Purpose |

| Test Substrate | Xanthosine-5'-monophosphate (5'-XMP), >98% purity | Primary substrate for 5'-NT activity. |

| Control Substrate | 2'-Xanthylic acid (2'-XMP) , Sodium Salt | Negative control to quantify non-specific phosphatase activity. |

| Assay Buffer | 25 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 | Physiological pH; Mg²⁺ is an essential cofactor for 5'-NT. |

| Detection Reagent | Malachite Green Reagent (Acidified Molybdate) | Detects free inorganic phosphate (Pi) at 620 nm. |

| Stop Solution | 0.1 M EDTA or Citric Acid | Chelates Mg²⁺ to halt enzymatic reaction. |

| Inhibitor (Optional) | Levamisole (1 mM) | Inhibits Alkaline Phosphatase (ALP) but not 5'-NT. |

Experimental Protocol: The "Specificity Subtraction" Assay

Objective: Determine the specific activity of 5'-NT by correcting for non-specific hydrolysis using 2'-XMP.

Step 1: Substrate Preparation

-

5'-XMP Stock (10 mM): Dissolve 5'-XMP disodium salt in Assay Buffer.

-

2'-XMP Stock (10 mM): Dissolve 2'-Xanthylic acid in Assay Buffer.

-

Note: Ensure pH is re-adjusted to 7.4 after dissolution, as free acids can lower pH.

-

Step 2: Plate Setup (96-Well Format)

Design your plate to run samples against both substrates simultaneously.

-

Rows A-C: Test Samples + 5'-XMP (Measures Total Phosphate Release).

-

Rows D-F: Test Samples + 2'-XMP (Measures Non-Specific Phosphatase Background).

-

Rows G-H: Phosphate Standard Curve (0–50 µM Pi).

Step 3: The Reaction Workflow

-

Enzyme Addition: Add 10 µL of biological sample (lysate/serum) or purified enzyme to wells.

-

Substrate Initiation:

-

Add 40 µL of 5'-XMP working solution (final conc. 500 µM) to "Test" wells.

-

Add 40 µL of 2'-XMP working solution (final conc. 500 µM) to "Control" wells.

-

-

Incubation: Incubate at 37°C for 15–30 minutes.

-

Critical: Do not exceed 30 minutes to avoid substrate depletion or feedback inhibition.

-

-

Termination: Add 100 µL of Malachite Green Reagent to all wells.

-

Development: Incubate for 10–15 minutes at room temperature until green color develops.

-

Measurement: Read Absorbance at 620–650 nm .

Figure 2: Assay Workflow Diagram

Caption: Workflow for differential hydrolysis assay. Subtracting the 2'-XMP signal eliminates false positives from alkaline phosphatases.

Data Analysis & Interpretation

To quantify the true 5'-nucleotidase activity, use the following logic:

| Observation | Interpretation | Action |

| High Signal (5'-XMP) / Low Signal (2'-XMP) | Valid. High specific 5'-NT activity. | Calculate activity using standard curve. |

| High Signal (5'-XMP) / High Signal (2'-XMP) | Contaminated. High non-specific phosphatase (ALP) activity. | Subtract 2'-XMP value from 5'-XMP value. |

| Low Signal (5'-XMP) / Low Signal (2'-XMP) | Inactive. No nucleotidase activity. | Check enzyme viability or increase concentration. |

Calculation Formula:

Troubleshooting & Optimization

-

High Background in 2'-XMP Wells: This indicates high Alkaline Phosphatase (ALP) activity.

-

Solution: Add Levamisole (1 mM) to the assay buffer. Levamisole inhibits ALP but has minimal effect on 5'-NT (CD73).

-

-

Substrate Stability: XMP is more stable than ATP, but ensure stocks are stored at -20°C.

-

Wavelength Selection: Malachite green peaks at 620–640 nm.[5] Do not read at 450 nm (yellow), as this misses the phosphate complex.

References

-

Zimmermann, H. (1992). "5'-Nucleotidase: molecular structure and functional aspects." Biochemical Journal, 285(Pt 2), 345–365.

- Establishes the structural basis for 5'-specificity and lack of activity on 2'/3' nucleotides.

-

Koszalka, T. R., et al. (1975). "Human Lymphocytes: 5'-Nucleotidase-Positive and -Negative Subpopulations." Journal of Clinical Investigation, 56(3), 736–747.

- Describes the use of 2'-AMP and 3'-AMP as negative controls to valid

-

Tribioscience. "5'-Nucleotidase (CD73) Activity Colorimetric Assay Kit Protocol."

- Provides standard operating procedures for Malachite Green detection of phosph

-

Sträter, N. (2006). "Ecto-5'-nucleotidase: Structure function relationships." Purinergic Signalling, 2(2), 343–350.

- Detailed structural analysis explaining the steric exclusion of 2'-phosph

Sources

- 1. 5′-Nucleotidases and their new roles in NAD+ and phosphate metabolism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CD73 Activity is Dispensable for the Polarization of M2 Macrophages | PLOS One [journals.plos.org]

- 3. CD73 Activity is Dispensable for the Polarization of M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tribioscience.com [tribioscience.com]

- 5. eubopen.org [eubopen.org]

Application Note & Protocol: High-Resolution Separation of Xanthosine Phosphates using Anion-Exchange Chromatography

Abstract

This comprehensive guide details a robust methodology for the separation and analysis of xanthosine phosphates—xanthosine monophosphate (XMP), xanthosine diphosphate (XDP), and xanthosine triphosphate (XTP)—utilizing ion-exchange chromatography (IEX). This document provides an in-depth exploration of the underlying principles of IEX for nucleotide separation, a detailed, step-by-step protocol, and expert insights into method optimization. The protocols and technical explanations are designed for researchers, scientists, and drug development professionals engaged in nucleotide analysis, offering a validated framework for achieving high-resolution separation and accurate quantification.

Introduction: The Significance of Xanthosine Phosphates

Xanthosine and its phosphorylated derivatives are key intermediates in purine metabolism. Xanthosine monophosphate (XMP) stands as a crucial branch-point metabolite, serving as the precursor for the synthesis of guanosine monophosphate (GMP), a fundamental building block for DNA and RNA.[1] The accurate quantification of XMP, XDP, and XTP is therefore critical in various fields of research, including enzymology, drug discovery, and metabolic studies, to understand the regulation of nucleotide biosynthesis and the mechanism of action of therapeutic agents targeting this pathway.

Ion-exchange chromatography (IEX) is a powerful and widely adopted technique for the separation of charged biomolecules, including nucleotides.[2][3] The inherent negative charge of the phosphate groups in xanthosine phosphates makes them ideal candidates for separation by anion-exchange chromatography.[4][5] This application note provides a detailed protocol for the successful separation of XMP, XDP, and XTP, grounded in the fundamental principles of IEX.

The Principle of Anion-Exchange Chromatography for Nucleotide Separation

Ion-exchange chromatography separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[2][5][6] For the separation of xanthosine phosphates, which are negatively charged at neutral and alkaline pH, anion-exchange chromatography is the method of choice.[7][5]

The core components of this technique are:

-

The Stationary Phase: A solid support, typically porous polymer or silica beads, is functionalized with positively charged groups, creating an anion exchanger.[2][6] Strong anion exchangers, which possess quaternary ammonium functional groups, are commonly used for nucleotide separations as they remain positively charged over a wide pH range.[8]

-

The Mobile Phase: An aqueous buffer is used to carry the sample through the column.[9][10] The separation is achieved by manipulating the composition of the mobile phase, specifically its ionic strength and/or pH.[2][4]

The separation process unfolds in a series of steps:

-

Equilibration: The column is equilibrated with a low ionic strength buffer (the starting buffer).

-

Sample Loading: The sample containing the mixture of xanthosine phosphates is injected onto the column. The negatively charged xanthosine phosphates bind to the positively charged stationary phase.

-

Elution: A gradient of increasing ionic strength (typically by increasing the salt concentration) is applied.[4][10] The salt ions in the mobile phase compete with the bound xanthosine phosphates for the charged sites on the stationary phase. Molecules with a lower net negative charge (like XMP) will be displaced and elute first, followed by those with a higher net negative charge (XDP and then XTP). Alternatively, a pH gradient can be used to alter the charge of the analytes, leading to their elution.[7]

Understanding the Charge Properties of Xanthosine Phosphates

The success of an IEX separation hinges on the charge differences between the analytes. The net charge of xanthosine phosphates is primarily determined by the deprotonation of the phosphate groups and the xanthine ring system, which is pH-dependent.

The pKa values for the phosphate groups are generally low (around 1-2 for the first deprotonation and 6-7 for the second). The xanthine moiety also has ionizable protons.[11][12][13][14] At a physiological pH of approximately 7.5, XMP exists predominantly with a charge of -3.[11]

| Compound | Predominant Charge at pH ~7.5 |

| XMP | -3 |

| XDP | -4 |

| XTP | -5 |

This difference in negative charge at a given pH is the basis for their separation by anion-exchange chromatography, with the elution order being XMP, followed by XDP, and finally XTP, as the salt concentration increases.

Detailed Application Protocol

This protocol provides a starting point for the separation of xanthosine phosphates. Optimization may be required depending on the specific sample matrix and instrumentation.

Materials and Reagents

-

Xanthosine 5'-monophosphate (XMP) sodium salt

-

Xanthosine 5'-diphosphate (XDP) sodium salt

-

Xanthosine 5'-triphosphate (XTP) sodium salt

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) for pH adjustment

-

Ultrapure water (18.2 MΩ·cm)

Instrumentation and Column

-

HPLC System: A biocompatible HPLC system with a gradient pump, autosampler, column thermostat, and a UV detector is recommended.

-

Column: A strong anion-exchange (SAX) column is ideal. A polymer-based resin is often preferred for its stability at higher pH values.[4]

| Column Parameter | Recommendation |

| Stationary Phase | Strong Anion-Exchanger (e.g., Quaternary Ammonium) |

| Particle Size | 3-5 µm |

| Pore Size | 100-1000 Å |

| Dimensions | 4.6 x 100-250 mm |

Mobile Phase Preparation

-

Mobile Phase A (Low Ionic Strength): 20 mM Tris-HCl, pH 8.0.

-

Mobile Phase B (High Ionic Strength): 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.

Filter and degas all mobile phases before use.

Chromatographic Conditions

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Gradient Program | See table below |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 100 | 0 |

| 5.0 | 100 | 0 |

| 25.0 | 0 | 100 |

| 30.0 | 0 | 100 |

| 30.1 | 100 | 0 |

| 40.0 | 100 | 0 |

Standard and Sample Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of XMP, XDP, and XTP at a concentration of 1 mg/mL in ultrapure water.

-

Working Standard Mixture: Prepare a mixed standard solution containing all three xanthosine phosphates at a suitable concentration (e.g., 10-50 µg/mL) by diluting the stock solutions with Mobile Phase A.

-

Sample Preparation: Biological samples may require extraction and protein removal prior to injection. A common method is perchloric acid precipitation followed by neutralization.

Experimental Workflow

Method Optimization and Troubleshooting

-

Peak Resolution: To improve the separation between peaks, a shallower gradient can be employed (i.e., increase the gradient time).[15]

-

Peak Shape: Poor peak shape can be due to secondary interactions. The addition of a small percentage of an organic solvent (e.g., acetonitrile) to the mobile phase can sometimes improve peak symmetry.[16][17] Increasing the column temperature can also enhance peak efficiency.[15][16]

-

Retention Times: If retention times are too long, the concentration of the salt in Mobile Phase B can be increased. Conversely, if the analytes elute too quickly, the salt concentration can be decreased. The pH of the mobile phase can also be adjusted; a higher pH will generally lead to increased retention on an anion-exchange column.[18]

-

Column Fouling: Biological samples can contain components that may irreversibly bind to the column. A proper sample clean-up procedure and the use of a guard column are essential to prolong column lifetime.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the separation of xanthosine phosphates using anion-exchange chromatography. By understanding the principles of IEX and the charge characteristics of the target analytes, researchers can effectively implement and adapt this method for their specific analytical needs. The detailed protocol and optimization guidelines presented here serve as a robust starting point for achieving high-resolution separation and accurate quantification of these important metabolic intermediates.

References

- Arora, R., Chang, E., DerMartirosian, A., & Lloyd, L. (n.d.). Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Varian, Inc.

- YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography.

- Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide.

- Phenomenex. (n.d.). Principles of Ion Exchange Chromatography.

- Tinoco Lab. (2019, March 4). Ion Exchange Chromatography.

- Wikipedia. (n.d.). Ion chromatography.

- Müller, J., et al. (2004). Acid-base Properties of Xanthosine 5'-monophosphate (XMP) and of Some Related Nucleobase Derivatives in Aqueous Solution: Micro Acidity Constant Evaluations of the (N1)H Versus the (N3)H Deprotonation Ambiguity. Chemistry, 10(20), 5129-37.

- Studzińska, S., et al. (2022). Dendrimer Anion-Exchange Stationary Phase for Separation of Oligonucleotides. Molecules, 27(5), 1503.

- Wang, L. (2023). Exploring Ion-Exchange Chromatography: Principles and Applications. Journal of Chromatography Research, 6(3).

- ResearchGate. (n.d.). Separation of oligonucleotides by ion-exchange chromatography.

- Conduct Science. (2019, June 26). Ion-Exchange Chromatography Protocol.

- LCGC International. (2022, June 9). IEC Analysis of Oligonucleotides and Evaluation of the Effect of Changes in Mobile Phase pH on Separation.

- Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.

- Scribd. (n.d.). pKa'S of Inorganic and Oxo-Acids.

- Microbe Notes. (2024, May 21). Ion Exchange Chromatography: Principle, Parts, Steps, Uses.

- studylib.net. (n.d.). pKa Values Table: Inorganic & Organic Acids.

- ResearchGate. (n.d.). pKa values for XMP, GMP and IMP. The neutral form of XMP is the....

- Shimadzu Corporation. (n.d.). Oligonucleotides Analysis by Ion Exchange Chromatography and Effects of pH changes in the Mobile Phase on Separation.

- Agilent. (n.d.). Ion-ExchangE chromatography for BIomolEculE analysIs.

- Tosoh Bioscience. (2014). Technical Presentation -- Analytical Separation Of Oligonucleotides Using Strong Anion Exchange and C18 Reversed Phase Chromatog.

- Agilent. (n.d.). Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- BioProcess International. (2025, May 9). Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling.

- Scantec Nordic. (n.d.). Optimization parameters for anion exchange analysis of oligonucleotides.

- SIELC Technologies. (n.d.). HPLC Separation of Adenosine Mono-, Di- and Triphosphate on Newcrom B column.

- Chemistry LibreTexts. (2021, September 11). 12.6: Other Forms of Chromatography.

- Longdom Publishing. (2021, September 23). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC.

- SIELC Technologies. (2025, December 10). HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+.

Sources

- 1. HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]

- 2. chromtech.com [chromtech.com]

- 3. microbenotes.com [microbenotes.com]

- 4. ymc.eu [ymc.eu]

- 5. Ion chromatography - Wikipedia [en.wikipedia.org]

- 6. scitechnol.com [scitechnol.com]

- 7. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]

- 8. lcms.cz [lcms.cz]

- 9. conductscience.com [conductscience.com]

- 10. tinocolab.weebly.com [tinocolab.weebly.com]

- 11. Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. studylib.net [studylib.net]

- 14. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 16. agilent.com [agilent.com]

- 17. scantecnordic.se [scantecnordic.se]

- 18. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Hydrolysis of 2',3'-Cyclic Xanthosine Monophosphate

Introduction: The Significance of 2',3'-Cyclic Xanthosine Monophosphate and Its Hydrolysis

2',3'-Cyclic xanthosine monophosphate (2',3'-cXMP) is a cyclic nucleotide that, along with other 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), is emerging as a molecule with significant biological implications. These molecules are produced in various organisms, from bacteria to mammals, often as intermediates in RNA degradation.[1][2] In prokaryotes, 2',3'-cNMPs have been shown to influence critical cellular processes such as biofilm formation and stress responses.[3] In mammals, the enzyme responsible for their hydrolysis, 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), is highly abundant in the myelin sheath of the nervous system, suggesting a crucial role in neural function.[4][5][6]

The hydrolysis of the phosphodiester bond in 2',3'-cXMP is a critical process for both its biological regulation and its detailed study. This reaction cleaves the cyclic phosphate ring, yielding xanthosine monophosphate (XMP). Understanding the kinetics and products of this hydrolysis is essential for researchers investigating signaling pathways involving 2',3'-cXMP, developing enzymatic inhibitors, and synthesizing related compounds for therapeutic applications. This application note provides detailed protocols for both enzymatic and chemical hydrolysis of 2',3'-cXMP, along with methods for validating and analyzing the reaction products.

Reaction Pathway: Hydrolysis of 2',3'-cXMP

The hydrolysis of 2',3'-cXMP involves the cleavage of the 2',3'-cyclic phosphodiester bond, resulting in the formation of xanthosine monophosphate. Depending on the method of hydrolysis, the product can be a specific isomer or a mixture of isomers.

Caption: Hydrolysis pathways of 2',3'-cXMP.

Part 1: Enzymatic Hydrolysis Protocol

Enzymatic hydrolysis of 2',3'-cXMP is highly specific, primarily catalyzed by 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), which yields 2'-xanthosine monophosphate (2'-XMP) as the product.[5][6][7] This method is ideal for applications requiring the specific generation and study of the 2'-isomer.

Materials and Reagents

-

Substrate: 2',3'-Cyclic Xanthosine Monophosphate (2',3'-cXMP)

-

Enzyme: Recombinant 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) (e.g., from bovine brain or a recombinant source)

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Cofactors (if required by the specific enzyme): e.g., MgCl₂ (typically 1-5 mM)

-

Reaction Quenching Solution: 0.1 M Hydrochloric Acid (HCl) or heat inactivation (95°C for 5 minutes)

-

Equipment:

-

Microcentrifuge tubes

-

Pipettes

-

Water bath or heat block

-

Vortex mixer

-

HPLC system or mass spectrometer for analysis

-

Step-by-Step Protocol

-

Substrate Preparation:

-

Prepare a stock solution of 2',3'-cXMP (e.g., 10 mM) in nuclease-free water.

-

Store the stock solution at -20°C.

-

-

Enzyme Preparation:

-

Reconstitute or dilute the CNPase enzyme to a working concentration (e.g., 0.1 mg/mL) in an appropriate buffer (refer to the manufacturer's instructions).

-

Keep the enzyme on ice at all times.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture as described in the table below. Prepare a "no enzyme" control to account for any spontaneous hydrolysis.

-

| Component | Volume (for a 50 µL reaction) | Final Concentration |

| Nuclease-free water | Variable (to make up the final volume) | - |

| 10x Reaction Buffer (500 mM Tris-HCl, pH 7.5) | 5 µL | 50 mM |

| 10 mM 2',3'-cXMP | 5 µL | 1 mM |

| CNPase (0.1 mg/mL) | 1 µL | 2 µg/mL |

| Total Volume | 50 µL |

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 15, 30, 60, 120 minutes) to monitor the reaction progress. The optimal incubation time may need to be determined empirically based on the enzyme activity and substrate concentration.

-

-

Reaction Termination:

-

Acid Quenching: Add 5 µL of 0.1 M HCl to the reaction mixture to stop the enzymatic activity by denaturation.

-

Heat Inactivation: Heat the reaction mixture at 95°C for 5 minutes.

-

-

Sample Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence of 2'-XMP and the depletion of 2',3'-cXMP using HPLC or mass spectrometry.

-

Part 2: Chemical Hydrolysis Protocol

Chemical hydrolysis of 2',3'-cXMP, particularly under acidic conditions, results in the cleavage of the phosphodiester bond to yield a mixture of 2'-XMP and 3'-XMP.[8] This method is useful for generating standards for both isomers or for studies where isomeric purity is not a primary concern.

Materials and Reagents

-

Substrate: 2',3'-Cyclic Xanthosine Monophosphate (2',3'-cXMP)

-

Hydrolysis Reagent: Ammonium formate buffer (pH 4) or a dilute acid (e.g., 0.01 M HCl)

-

Neutralization Reagent: Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH)

-

Equipment:

-

Heat-resistant, sealed reaction vials

-

Heating block or oven capable of maintaining 100°C

-

pH meter or pH strips

-

HPLC system or mass spectrometer for analysis

-

Step-by-Step Protocol

-

Substrate Preparation:

-

Dissolve 2',3'-cXMP in the ammonium formate buffer (pH 4) to a final concentration of approximately 1-5 mg/mL.

-

-

Hydrolysis Reaction:

-

Transfer the solution to a heat-resistant, sealed vial.

-

Heat the vial at 100°C for 1-2 hours.[8] The optimal heating time should be determined experimentally by monitoring the disappearance of the starting material.

-

-

Neutralization:

-

After cooling the reaction mixture to room temperature, carefully neutralize the solution by adding a suitable base (e.g., ammonium hydroxide) dropwise while monitoring the pH. Adjust the pH to approximately 7.0.

-

-

Sample Preparation for Analysis:

-

If necessary, dilute the neutralized sample with an appropriate solvent (e.g., mobile phase for HPLC) before analysis.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Product Analysis:

-

Analyze the sample by HPLC or mass spectrometry to identify and quantify the formation of 2'-XMP and 3'-XMP.

-

Method Validation and Quality Control

To ensure the reliability of the hydrolysis protocol, it is crucial to validate the method and perform quality control checks.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify 2',3'-cXMP, 2'-XMP, and 3'-XMP. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector at a wavelength where xanthine-containing compounds have a strong absorbance (typically around 260 nm).

-

Mass Spectrometry (MS): LC-MS or direct infusion MS can provide definitive identification of the hydrolysis products based on their mass-to-charge ratio. This is particularly useful for confirming the identity of the 2'- and 3'-isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final products, particularly for distinguishing between the 2' and 3' isomers, NMR spectroscopy can be employed.[9]

Data Interpretation

-

Enzymatic Hydrolysis: The primary product should be 2'-XMP. The presence of significant amounts of 3'-XMP may indicate contamination with other enzymes or non-enzymatic hydrolysis.

-

Chemical Hydrolysis: A mixture of 2'-XMP and 3'-XMP is expected. The ratio of the two isomers may vary depending on the exact reaction conditions.

The following table summarizes key reaction parameters for both hydrolysis methods:

| Parameter | Enzymatic Hydrolysis | Chemical (Acid) Hydrolysis |

| Catalyst | 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) | Acid (e.g., pH 4 buffer) |

| Temperature | 37°C | 100°C |

| pH | ~7.5 | ~4.0 |

| Primary Product(s) | 2'-XMP | Mixture of 2'-XMP and 3'-XMP |

| Specificity | High (for the 2' position) | Low (cleaves the cyclic bond) |

Conclusion

The protocols outlined in this application note provide robust methods for the controlled hydrolysis of 2',3'-cyclic xanthosine monophosphate. The choice between enzymatic and chemical hydrolysis will depend on the specific research goals, particularly the desired product specificity. By following these detailed procedures and implementing the recommended validation and quality control measures, researchers can confidently generate and analyze the hydrolysis products of 2',3'-cXMP, facilitating further investigations into the biological roles of this important class of molecules.

References

- Schmiedel, J., G. G. G. H. & Miller, T. B. Hydrolysis of cyclic nucleotides by a purified cGMP-stimulated phosphodiesterase - PubMed. Biochimica et Biophysica Acta (BBA) - General Subjects871, 199–206 (1986).

-

Wikipedia. Cyclic nucleotide phosphodiesterase. Wikipedia[Link].

- Myllykoski, M., Raasakka, A., Han, H. & Kursula, P.

-

4.5 Reactions of Nucleotides Involving the Phosphate Group. [Link].

-

Hydrolysis of 2 ′ ,3 ′ -cNMPs to 2 ′ -NMPs. The hydrolytic cleavage of... - ResearchGate. [Link].

- Francis, S. H., Blount, M. A. & Corbin, J. D. Mammalian Cyclic Nucleotide Phosphodiesterases: Molecular Mechanisms and Physiological Functions. Physiological Reviews91, 651–690 (2011).

- Lovering, F. E., Rideout, D. & Friesner, R. A. The mechanism of cyclic nucleotide hydrolysis in the phosphodiesterase catalytic site. Protein Science16, 2794–2804 (2007).

- Semenova, E., Glushchenko, A., Zharova, M. & Zinchenko, V. The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future. International Journal of Molecular Sciences21, 451 (2020).

- Carr, S. F. et al. Conformational changes and stabilization of inosine 5'-monophosphate dehydrogenase associated with ligand binding and inhibition by mycophenolic acid. Journal of Biological Chemistry271, 19340–19346 (1996).

- Müller, J. & Sigel, H. Xanthosine 5′-monophosphate (XMP). Acid–base and metal ion-binding properties of a chameleon-like nucleotide. Chemical Society Reviews38, 2085–2106 (2009).

-

Wikipedia. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase. Wikipedia[Link].

- 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase: Molecular Characterization and Possible Functional Significance. CRC Press (1992).

- Pal, R. R. et al.

-

Wikipedia. Phosphodiester bond. Wikipedia[Link].

- Kalinina, O. L. et al. Identification of 2',3' cGMP as an Intermediate of RNA Catalytic Cleavage by Binase and Evaluation of Its Biological Action. Biochemistry (Moscow)80, 1222–1228 (2015).

- Li, L. et al. Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. Nature Chemical Biology10, 1043–1048 (2014).

- Lovering, F., Rideout, D. & Friesner, R. The Mechanism of Cyclic Nucleotide Hydrolysis in the Phosphodiesterase Catalytic Site. The Journal of Physical Chemistry B111, 5043–5053 (2007).

-

Structures of xanthosine monophosphate at (a) acidic and (b) neutral... - ResearchGate. [Link].

-

-

analytical methods. [Link].

-

-

Wikipedia. Xanthosine monophosphate. Wikipedia[Link].

- Pal, R. R. & Laub, M. T. Insights into the metabolism, signaling, and physiological effects of 2',3'-cyclic nucleotide monophosphates in bacteria. RNA Biology21, 1–10 (2024).

-

Xanthosine monophosphate - Grokipedia. [Link].

-

III Analytical Methods. [Link].

-

Biology Articles, Tutorials & Dictionary Online. Phosphodiester bond - Definition and Examples. [Link] (2022).

- Gerlt, J. A. 1 Mechanistic Principles of Enzyme-catalyzed Cleavage of Phosphodiester Bonds. in Nucleic Acids and Molecular Biology (eds. Eckstein, F. & Lilley, D. M. J.) 1–18 (Springer, 1995).

-

Study.com. Video: Phosphodiester Bond in DNA & RNA | Linkage, Formation & Function. [Link].

- Pal, R. R. et al. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. mBio12, e00940-21 (2021).

- Drummond, G. I., Iyer, N. T. & Keith, J. Hydrolysis of Ribonucleoside 2',3'-Cyclic Phosphates by a Diesterase from Brain. Journal of Biological Chemistry237, 3535–3539 (1962).

- Dousa, T. P. Enzyme assays for cGMP hydrolyzing phosphodiesterases. Methods in molecular biology (Clifton, N.J.)370, 109–121 (2007).

- Jackson, E. K., Raghvendra, K. & Mi, Z. Extracellular 2,3-cyclic adenosine monophosphate is a potent inhibitor of preglomerular vascular smooth muscle cell and mesangial cell growth [corrected]. Hypertension (Dallas, Tex. : 1979)56, 151–158 (2010).

- Lioux, T. et al. Design, Synthesis, and Biological Evaluation of Novel Cyclic Adenosine-Inosine Monophosphate (cAIMP) Analogs That Activate Stimulator of Interferon Genes (STING). Journal of Medicinal Chemistry59, 10253–10267 (2016).

-

Quantitative at-line monitoring of enzymatic hydrolysis using benchtop diffusion nuclear magnetic resonance spectroscopy - Nofima. [Link].

-

Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). [Link].

- Wierzchowski, J. et al. Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphory. International Journal of Molecular Sciences22, 10558 (2021).

-

Enzyme Assay Protocol. [Link].

-

Separate Phosphodiesterases for the Hydrolysis of Cyclic Adenosine 3′,5′-Monophosphate and Cyclic Guanosine 3′,5′-Monophosphate in Rat Liver - ResearchGate. [Link].

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myelin 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase: Active-Site Ligand Binding and Molecular Conformation | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]

- 8. Reactions of Nucleotides Involving the Phosphate Group [tud.ttu.ee]

- 9. nofima.com [nofima.com]

Application Notes and Protocols for Determining the Solubility of 2'-Xanthylic Acid Disodium in Organic Solvents

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2'-Xanthylic acid disodium in various organic solvents. Due to the polar and ionic nature of this nucleotide, its solubility in organic media is limited, a critical consideration for downstream applications such as enzymatic assays, formulation development, and organic synthesis. These notes detail the physicochemical properties of 2'-Xanthylic acid disodium that govern its solubility, provide a qualitative and semi-quantitative overview of its expected solubility in common organic solvents, and offer detailed, step-by-step protocols for robust and accurate solubility determination. The causality behind experimental choices is emphasized to ensure scientific integrity and the generation of reliable data.

Introduction: The Physicochemical Landscape of 2'-Xanthylic Acid Disodium

2'-Xanthylic acid disodium is the sodium salt of a purine nucleotide. Its molecular structure, comprising a xanthine base, a ribose sugar, and a phosphate group, dictates its solubility characteristics. At physiological pH, the phosphate group is ionized, rendering the molecule highly polar and hydrophilic.[1] This inherent polarity is the primary determinant of its solubility, favoring polar solvents and disfavoring non-polar organic solvents.

The principle of "like dissolves like" is paramount in predicting the solubility of 2'-Xanthylic acid disodium.[2] Polar solutes exhibit strong dipole-dipole interactions and hydrogen bonding capabilities, which are best accommodated by polar solvents that can offer similar interactions. Conversely, non-polar solvents, which primarily engage in weaker van der Waals forces, cannot effectively solvate the charged and polar regions of the nucleotide.

Key Physicochemical Properties Influencing Solubility:

-

High Polarity: The presence of multiple hydroxyl groups on the ribose sugar, the polar xanthine base, and the charged phosphate group contribute to a high overall molecular polarity.

-

Ionic Nature: As a disodium salt, the molecule exists as ions in solution, further enhancing its affinity for polar solvents capable of solvating charged species.

-

Hydrogen Bonding: The molecule is both a hydrogen bond donor (from hydroxyl and amine groups) and acceptor (from carbonyl, hydroxyl, and phosphate oxygens), predisposing it to solubility in protic polar solvents.

-

Molecular Size: While polarity is the dominant factor, the relatively large size of the molecule can also influence its solubility.[3]

Expected Solubility Profile of 2'-Xanthylic Acid Disodium in Organic Solvents

Table 1: Predicted Solubility of 2'-Xanthylic Acid Disodium in Common Organic Solvents

| Solvent Category | Solvent Example | Dielectric Constant (Approx.) | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | 80.1 | Very Soluble | The high polarity and hydrogen bonding capacity of water effectively solvate the polar and ionic functional groups of the nucleotide. |

| Methanol | 32.7 | Sparingly Soluble to Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding, but its lower dielectric constant compared to water makes it a less effective solvent for the ionic phosphate group. | |

| Ethanol | 24.5 | Slightly Soluble | Similar to methanol, but with a lower dielectric constant and increased non-polar character, further reducing its ability to dissolve the nucleotide salt. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate the cation and interact with the polar groups of the nucleotide. |

| Dimethylformamide (DMF) | 36.7 | Sparingly Soluble | DMF is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO, leading to lower solubility. | |

| Acetonitrile | 37.5 | Very Slightly Soluble | While polar, acetonitrile has a lower capacity for hydrogen bonding compared to DMSO and DMF, significantly limiting its interaction with the solute. | |

| Non-Polar | Hexane | 1.9 | Insoluble | The non-polar nature of hexane prevents any significant interaction with the highly polar and ionic 2'-Xanthylic acid disodium. |

| Toluene | 2.4 | Insoluble | Similar to hexane, toluene is non-polar and cannot effectively solvate the nucleotide. | |

| Chlorinated | Dichloromethane | 9.1 | Insoluble | Dichloromethane has low polarity and is incapable of solvating the charged phosphate group. |

| Chloroform | 4.8 | Insoluble | Chloroform is a non-polar solvent and is not expected to dissolve the polar nucleotide. |

Disclaimer: The predicted solubilities are estimates based on chemical principles and data for similar compounds. Experimental verification is essential.

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a robust framework for the experimental determination of the solubility of 2'-Xanthylic acid disodium. The choice of method will depend on the required accuracy, throughput, and available equipment.

General Considerations and Best Practices

-

Solvent Purity: Use high-purity, anhydrous solvents where appropriate, as even small amounts of water can significantly affect the solubility of nucleotides in organic solvents.[6]

-

Temperature Control: Solubility is temperature-dependent.[3] All experiments should be conducted at a constant and recorded temperature.

-

Equilibration Time: Sufficient time must be allowed for the solution to reach equilibrium. This can vary from a few hours to over 24 hours depending on the solvent and the compound.

-

Solid Phase Characterization: The solid material used should be well-characterized (e.g., by XRPD) to ensure its crystalline form is known, as different polymorphs can have different solubilities.[7]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8]

Objective: To determine the equilibrium concentration of 2'-Xanthylic acid disodium in a given solvent.

Materials:

-

2'-Xanthylic acid disodium (solid)

-

Solvent of interest

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

HPLC-UV or a suitable spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 2'-Xanthylic acid disodium to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume or mass of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Allow the mixture to shake for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (in which the compound is freely soluble, e.g., water or a mobile phase component) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2'-Xanthylic acid disodium in the diluted sample using a validated analytical method such as HPLC-UV.

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is suitable for rapid screening of solubility in multiple solvents, particularly in early-stage drug discovery. It measures the concentration at which a compound precipitates from a solution, which is not the same as thermodynamic solubility but can be a useful proxy.

Objective: To rapidly assess the kinetic solubility of 2'-Xanthylic acid disodium in various solvents.

Materials:

-

Stock solution of 2'-Xanthylic acid disodium in a highly soluble solvent (e.g., DMSO)

-

Solvents of interest

-

96-well microplates (UV-transparent if using a plate reader for detection)

-

Multichannel pipette or liquid handling robot

-

Plate shaker

-

Turbidimetric plate reader or nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2'-Xanthylic acid disodium in DMSO (e.g., 10-20 mM).

-

Plate Preparation: Add the solvents of interest to the wells of the 96-well plate.

-

Serial Dilution: Using a liquid handler or multichannel pipette, perform a serial dilution of the DMSO stock solution into the wells containing the test solvents. This will create a concentration gradient.

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.

-

Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Caption: High-Throughput Kinetic Solubility Workflow.

Discussion and Mechanistic Insights

The poor solubility of 2'-Xanthylic acid disodium in most organic solvents is a direct consequence of the large energy penalty required to break the strong intermolecular interactions (ion-dipole, hydrogen bonds) in the solid state and the strong interactions between solvent molecules, without forming sufficiently strong solute-solvent interactions.

-

Role of Water: For many organic solvents, the presence of a small amount of water can significantly enhance the solubility of nucleotides.[9] Water molecules can form a hydration shell around the charged phosphate group, effectively shielding its charge and allowing for better interaction with the organic solvent. Researchers should be aware of the water content of their solvents and may consider preparing solvent mixtures with defined water percentages to modulate solubility.

-

Counter-ion Effects: The nature of the counter-ion (in this case, sodium) can influence solubility. While sodium salts are generally more soluble in polar solvents than the free acid, other salt forms (e.g., potassium, ammonium) might exhibit different solubility profiles.

-

pH Considerations: In protic solvents or aqueous mixtures, the pH can dramatically affect solubility. At low pH, the phosphate group will be protonated, reducing its charge and potentially decreasing its solubility in highly polar solvents while slightly increasing it in less polar organic solvents.

Conclusion

The solubility of 2'-Xanthylic acid disodium is a critical parameter that is dominated by its highly polar and ionic nature. While it is readily soluble in water, its solubility in organic solvents is expected to be limited, with polar aprotic solvents like DMSO offering the highest solubility among non-aqueous options. The protocols provided herein offer robust methods for the experimental determination of both thermodynamic and kinetic solubility. A thorough understanding of the underlying physicochemical principles is essential for interpreting experimental results and for the successful application of 2'-Xanthylic acid disodium in research and development.

References

-

Wang, D., Li, Z., & Ying, H. (2009). Solubility of Adenosine 5′-Monophosphate in Different Solvents from (288.15 to 330.15) K. Journal of Chemical & Engineering Data, 55(1), 557-559. [Link]

-

ResearchGate. (n.d.). Solubility of Adenosine 5′-Monophosphate in Different Solvents from (288.15 to 330.15) K. [Link]

-

Nakano, S., Fujimoto, H., & Sugimoto, N. (2015). The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. Biophysical reviews, 7(2), 151–161. [Link]

-

Neugart, F., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences, 22(16), 8878. [Link]

-

Ababneh, A. M., et al. (2003). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 85(2), 1145–1154. [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

-

Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]

-

PubChem. (n.d.). 5'-xanthylic acid, disodium salt. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Chegg. (2024, May 9). What Factors Affect Solubility? | Professor Dave & Chegg Explain. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility factors when choosing a solvent [labclinics.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

Solid-Phase Extraction of 2'-Nucleotides: A Senior Application Scientist's Guide to Purification

Introduction: The Critical Role of 2'-Nucleotide Purity

In the realms of molecular biology, drug discovery, and diagnostics, the purity of 2'-nucleotides is paramount. These fundamental building blocks of DNA and RNA, whether naturally occurring or chemically modified, are the starting materials for a vast array of enzymatic reactions, including polymerase chain reaction (PCR), reverse transcription, and in vitro transcription. The presence of contaminants such as residual salts, unincorporated precursors, or abortive synthesis products can significantly inhibit these sensitive downstream applications, leading to unreliable and misleading results.

Solid-phase extraction (SPE) has emerged as a robust and versatile technique for the purification of 2'-nucleotides, offering significant advantages over traditional methods like precipitation and liquid-liquid extraction. SPE provides a streamlined workflow, high recoveries, and the ability to fractionate complex mixtures with high selectivity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of SPE for 2'-nucleotide purification.

Understanding the Physicochemical Landscape of 2'-Nucleotides

The successful application of SPE for 2'-nucleotide purification hinges on a thorough understanding of their molecular properties. Key characteristics that dictate their behavior on different SPE sorbents include:

-

Polarity: The presence of the ribose or deoxyribose sugar moiety and the phosphate groups renders 2'-nucleotides highly polar molecules.

-

Charge: The phosphate backbone carries a negative charge, which increases with the number of phosphate groups (mono-, di-, or triphosphate). This charge is pH-dependent.

-

Hydrophobicity: The nucleobase (adenine, guanine, cytosine, thymine, or uracil) contributes a degree of hydrophobicity, which can be exploited for separation.

By leveraging these properties, we can select the most appropriate SPE chemistry and develop a robust purification strategy.

A Comparative Analysis of SPE Chemistries for 2'-Nucleotide Purification

The choice of SPE sorbent is the most critical decision in developing a purification protocol. The four primary retention mechanisms employed for 2'-nucleotide purification are reversed-phase, anion-exchange, mixed-mode, and hydrophilic interaction liquid chromatography (HILIC).

| SPE Chemistry | Retention Mechanism | Best Suited For | Key Advantages | Limitations |

| Reversed-Phase (RP) | Hydrophobic interactions between the nonpolar stationary phase (e.g., C18) and the nucleobase.[1] | Desalting, purification of less polar modified nucleotides. | Excellent for removing salts and other polar impurities.[1] | Poor retention of highly polar, unmodified nucleotides without ion-pairing agents. |

| Anion-Exchange (AX) | Electrostatic interactions between the positively charged stationary phase and the negatively charged phosphate groups of the nucleotides.[2] | Purification of nucleotides from complex mixtures, separation based on charge (NMPs, NDPs, NTPs). | High capacity and selectivity for charged molecules.[2] | Elution often requires high salt concentrations, which may need to be removed in a subsequent step. |

| Mixed-Mode (MM) | Combination of hydrophobic and ion-exchange interactions.[3][4] | Simultaneous desalting and purification, fractionation of complex samples. | High selectivity and cleaner extracts by employing orthogonal retention mechanisms.[3][4] | Method development can be more complex due to the dual retention mechanisms. |